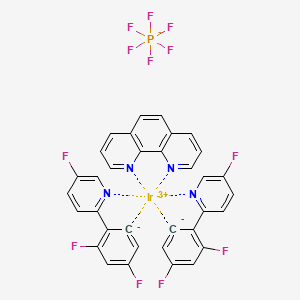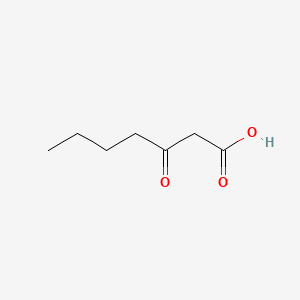
Methyl 4-(trifluoromethyl)norbornane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(trifluoromethyl)norbornane-1-carboxylate is a chemical compound that belongs to the norbornane family. This compound is characterized by the presence of a trifluoromethyl group attached to the norbornane ring structure. The norbornane framework is known for its rigidity and stability, making it a valuable scaffold in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trifluoromethyl)norbornane-1-carboxylate typically involves the introduction of the trifluoromethyl group into the norbornane structure. One common method is the radical trifluoromethylation of norbornane derivatives. This process involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(trifluoromethyl)norbornane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(trifluoromethyl)norbornane-1-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 4-(trifluoromethyl)norbornane-1-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may exert its effects by binding to cellular receptors or enzymes, leading to the modulation of biological pathways. For example, it has been shown to cause depolymerization of cell microtubules, similar to the action of podophyllotoxin .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Norbornene: A related compound with a similar norbornane framework but without the trifluoromethyl group.
Norcantharidin: Another norbornane derivative with known antitumor properties.
Uniqueness
Methyl 4-(trifluoromethyl)norbornane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and bioactivity, making it a valuable candidate for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H13F3O2 |
|---|---|
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
methyl 4-(trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C10H13F3O2/c1-15-7(14)8-2-4-9(6-8,5-3-8)10(11,12)13/h2-6H2,1H3 |
InChI-Schlüssel |
AXQWCXROUQJOGP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCC(C1)(CC2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Methylsulfonylphenoxy)methyl]azetidine](/img/structure/B13889279.png)

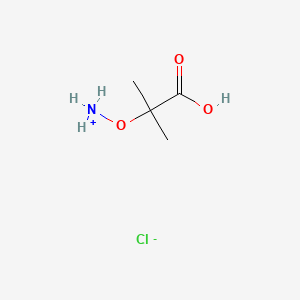

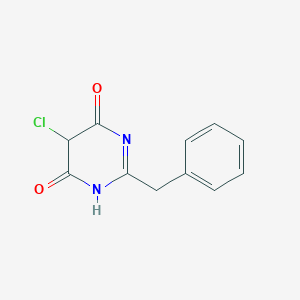
![4-[2-(6-methoxy-1,5-naphthyridin-4-yl)ethyl]-N-methylpiperazin-1-amine](/img/structure/B13889301.png)
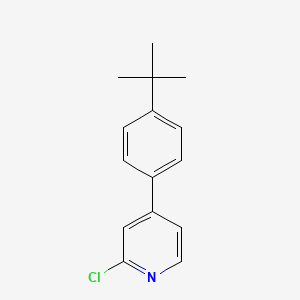
![1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
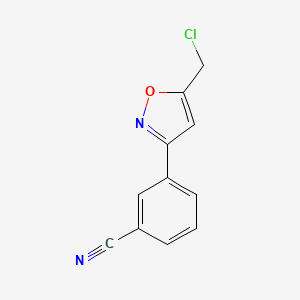
![tert-butyl N-[(1R,3S,5R)-3-amino-5-hydroxy-cyclohexyl]carbamate](/img/structure/B13889341.png)
